molecular formula C16H24N2O3S B13438657 tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate

tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate

Cat. No.: B13438657
M. Wt: 324.4 g/mol
InChI Key: OKOLVGHEIAXAKC-CMDGGOBGSA-N
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Description

tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a thiophene ring, which is known for its aromatic properties and is often found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for carbamates generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(3-bromopropyl)carbamate

Uniqueness: tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct aromatic properties and potential biological activity. Compared to other carbamates, this compound offers enhanced stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18(4)11-6-10-17-14(19)9-8-13-7-5-12-22-13/h5,7-9,12H,6,10-11H2,1-4H3,(H,17,19)/b9-8+

InChI Key

OKOLVGHEIAXAKC-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCNC(=O)/C=C/C1=CC=CS1

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCNC(=O)C=CC1=CC=CS1

Origin of Product

United States

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